molecular formula C13H10ClF3N2O B3037121 (3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone CAS No. 439109-72-5

(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone

Cat. No. B3037121
CAS RN: 439109-72-5
M. Wt: 302.68 g/mol
InChI Key: IWYKMAWQVWDEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone, also known as TFMD, is an important compound in the field of organic chemistry. It is a heterocyclic compound containing nitrogen and oxygen atoms, and has been the subject of numerous scientific studies. It is used as a reagent in the synthesis of various organic compounds, and has been found to have various biological applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Reactions : The synthesis of related compounds, such as various diazepines and methanones, has been a subject of research. For example, the synthesis of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines demonstrated the use of acid-catalyzed reactions and potential application in the field of anticonvulsant activities (Fiakpui et al., 1999).
  • Molecular Structure and Spectroscopic Analysis : Research on similar compounds has included detailed spectroscopic and quantum chemical studies. These studies provide insights into molecular structures, vibrational properties, and chemical reactivity, essential for understanding the applications of such compounds in various fields (Sivakumar et al., 2021).

Biological Applications

  • Antimicrobial and Antifungal Activity : Studies have shown that certain derivatives exhibit antimicrobial and antifungal effects, highlighting the potential for these compounds in developing new antimicrobial agents (Ravula et al., 2016).
  • Cancer Research and HDM2 Antagonists : Some derivatives have been evaluated for their potential in cancer treatment, particularly as HDM2 antagonists. This points to the role these compounds could play in developing new cancer therapies (Raboisson et al., 2005).

Analytical and Material Science Applications

  • Spectroscopic Investigations : Extensive spectroscopic studies, including FT-IR, Raman, NMR, and thermal analyses, have been conducted on related compounds. These studies are crucial for understanding the physical properties and potential material science applications (Arasu et al., 2019).
  • Luminescence and Phosphorescence : Research into the luminescence properties of related compounds, such as delayed fluorescence and room-temperature phosphorescence, suggests applications in optoelectronics and sensor technologies (Wen et al., 2021).

properties

IUPAC Name

(3-chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O/c14-10-3-1-2-9(8-10)12(20)19-6-4-11(13(15,16)17)18-5-7-19/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYKMAWQVWDEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136139
Record name (3-Chlorophenyl)[2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone

CAS RN

439109-72-5
Record name (3-Chlorophenyl)[2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepin-1-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439109-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)[2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.